Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate
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Overview
Description
Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate is a complex organic compound that features a phenyl group, a chlorophenyl group, a sulfonyl group, and a naphthoate moiety
Preparation Methods
The synthesis of Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate typically involves multiple steps. One common method includes the nucleophilic addition of aryl-sulfonyl hydrazine derivatives to alkyl- or aryl-isocyanates in dry acetonitrile at room temperature . This method is efficient and yields the desired sulfonylurea analogs. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate has several scientific research applications:
Chemistry: It is used in the synthesis of novel compounds and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to a biological effect. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate can be compared with other similar compounds, such as:
4-((4-Chlorophenyl)sulfonyl)phenol: This compound shares the sulfonyl and chlorophenyl groups but differs in the rest of its structure.
N-{4-((4-Bromophenyl)sulfonyl)benzoyl}-L-valine: This compound has a similar sulfonyl group but includes a bromophenyl group and a valine moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
27052-28-4 |
---|---|
Molecular Formula |
C23H15ClO5S |
Molecular Weight |
438.9 g/mol |
IUPAC Name |
phenyl 4-(4-chlorophenyl)sulfonyl-1-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C23H15ClO5S/c24-15-10-12-17(13-11-15)30(27,28)21-14-20(22(25)19-9-5-4-8-18(19)21)23(26)29-16-6-2-1-3-7-16/h1-14,25H |
InChI Key |
NHDAZUXSEJSRFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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